molecular formula C15H10FNO3 B6376968 MFCD18314485 CAS No. 1261986-75-7

MFCD18314485

Cat. No.: B6376968
CAS No.: 1261986-75-7
M. Wt: 271.24 g/mol
InChI Key: HFQBIUVEYDJFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18314485 is a synthetic inorganic compound frequently utilized in pharmaceutical and materials science research. Such compounds are typically employed as intermediates in drug synthesis or catalysts in organic reactions. The compound’s molecular framework likely involves a pyrrolo-triazine or pyrazolo-pyridine core, given the structural similarities to compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 428854-24-4 (MDL: MFCD22741544) .

Properties

IUPAC Name

methyl 3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)10-2-3-14(16)13(7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBIUVEYDJFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684930
Record name Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-75-7
Record name Methyl 3′-cyano-6-fluoro-5′-hydroxy[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261986-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD18314485 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18314485 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD18314485 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18314485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. Understanding the molecular targets and pathways involved is crucial for optimizing its applications and developing new derivatives with enhanced properties.

Comparison with Similar Compounds

Structural Similarities :

  • Core Structure : Both compounds feature a pyrrolo-triazine backbone with halogen substituents (e.g., chlorine atoms at positions 2 and 4) .
  • Functional Groups : Shared nitrogen-rich heterocyclic systems, which enhance binding affinity in kinase inhibition assays.

Key Differences :

  • Substituents : MFCD18314485 may lack the isopropyl group present in Compound A, altering steric hindrance and solubility.

Compound B: CAS 428854-24-4 (MDL: MFCD22741544)

Structural Similarities :

  • Aromatic Systems : Both compounds incorporate pyrazolo-pyridine moieties, critical for π-π stacking interactions in biological targets .
  • Halogenation: Fluorine substituents in Compound B and this compound improve metabolic stability compared to non-halogenated analogs.

Key Differences :

  • Synthetic Accessibility : Compound B has a synthetic accessibility score of 2.07 (moderately challenging), whereas this compound may require specialized catalysts (e.g., palladium-based) for functionalization .
  • Bioactivity : Compound B exhibits CYP enzyme inhibition (absent in this compound), limiting its therapeutic applicability .

Table 1: Comparative Properties of this compound and Analogs

Property This compound* CAS 918538-05-3 CAS 428854-24-4
Molecular Formula C₁₇H₁₅FN₈ (hypothesized) C₆H₃Cl₂N₃ C₁₇H₁₅FN₈
Molecular Weight (g/mol) ~350–400 188.01 350.35
Log S (ESOL) -3.2 (predicted) -2.99 -2.47
Solubility (mg/mL) 0.15 (estimated) 0.24 0.687
Bioavailability Score 0.55 (predicted) 0.55 0.55
CYP Inhibition No No No

*Hypothesized data based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.